(Z)-Non-2-enyl acetate

Tephritidae attractant stereochemistry-activity relationship olfactometer bioassay

(Z)-Non-2-enyl acetate (CAS 41453-57-0) is a geometrically defined cis (Z) isomer of the C9 alkenyl acetate class. Its structure features a nine-carbon chain with a double bond at the 2-position in the Z configuration and an acetate ester functional group.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 41453-57-0
Cat. No. B12661285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Non-2-enyl acetate
CAS41453-57-0
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCCCCCCC=CCOC(=O)C
InChIInChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h8-9H,3-7,10H2,1-2H3/b9-8-
InChIKeyWFCCNPHGLLPSDJ-HJWRWDBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-Non-2-enyl acetate CAS 41453-57-0: Scientific Procurement and Stereochemical Identity Baseline


(Z)-Non-2-enyl acetate (CAS 41453-57-0) is a geometrically defined cis (Z) isomer of the C9 alkenyl acetate class. Its structure features a nine-carbon chain with a double bond at the 2-position in the Z configuration and an acetate ester functional group. This compound functions as a semiochemical in insect chemical ecology and as a flavor/fragrance ingredient, where the Z vs. E stereochemistry critically governs olfactory receptor interactions [1]. Its procurement relevance stems from its defined stereochemical identity—distinct from the more widely referenced trans (E) isomer (CAS 30418-89-4)—requiring analytical verification of isomeric purity [2].

Why Generic Alkenyl Acetate Substitution Fails for (Z)-Non-2-enyl acetate CAS 41453-57-0


Substituting (Z)-non-2-enyl acetate with its (E) isomer, positional isomers, or unbranched saturated analogs without stereochemical verification introduces uncontrolled variables that undermine experimental reproducibility in both chemical ecology and flavor chemistry. Geometric isomerism at the C2 position determines the three-dimensional shape presented to olfactory receptors, and even subtle deviations alter binding affinity and behavioral output [1]. Jacobson et al. demonstrated up to six-fold differences in attractancy indices among nonenyl acetate double-bond positional isomers, proving that in-class compounds are not interchangeable [2].

Product-Specific Quantitative Evidence: (Z)-Non-2-enyl acetate CAS 41453-57-0


Stereochemical Discrimination in Melon Fly Attractancy: (Z)-2- vs. (E)-2-Nonenyl Acetate

In a laboratory olfactometer study using 0.1% aqueous emulsions of nonenyl acetates, the attractancy indices for female melon flies (Bactrocera cucurbitae) differed markedly between isomers. The (Z)-non-2-enyl acetate (target compound) must be distinguished from the (E)-non-2-enyl acetate, as the Jacobson study reports specific attractancy indices for the trans-2-nonen-1-ol acetate (E isomer) alongside other positional isomers [1]. Although the 1971 Jacobson study focused on trans-configured compounds, later Siderhurst and Jang (2010) demonstrated that (Z)-configured C9 compounds contribute to the cucumber volatile blend attractive to female melon flies, establishing the differential biological relevance of Z vs. E configurations in tephritid chemical ecology [2].

Tephritidae attractant stereochemistry-activity relationship olfactometer bioassay

Isomeric Purity as a Procurement Specification: (Z)-Non-2-enyl acetate vs. Mixed-Isomer Suppliers

The (Z)-non-2-enyl acetate is susceptible to isomerization during storage and handling. Commercial sources specify the (Z) isomer with assay ranges, typically 95.00–100.00% purity [1]. In contrast, the (E) isomer (CAS 30418-89-4) is often supplied as a mixture with purity specifications such as ≥96.0% (sum of isomers), meaning the isomeric composition is not fully specified . For procurement decisions, this means that selecting the CAS-specific (Z) isomer (41453-57-0) from reputable sources provides greater isomeric definition compared to ordering generic 'nonenyl acetate' or relying on the (E) isomer with unspecified Z/E ratios.

isomeric purity gas chromatography semiochemical standardization

Boiling Point and Physical Property Differentiation: (Z)- vs. (E)-2-Nonenyl Acetate

Physical properties substantiate the distinct molecular identity of geometric isomers. (Z)-non-2-enyl acetate exhibits a boiling point of 236.00–237.00 °C at atmospheric pressure [1]. For the (E) isomer, reported boiling point ranges are similar but not identical, with slight differences attributable to stereochemical configuration impacting intermolecular interactions. These physical differences are exploited in stereoselective synthesis protocols: methyl (Z)-2-nonenyl carbonate undergoes iridium-catalyzed allylic amination with complete retention of Z geometry, yielding a 98:2 Z/E product ratio . This synthetic methodology underscores the need for procurement of authentic (Z)-non-2-enyl acetate for stereochemical fidelity in downstream reactions.

physicochemical properties distillation separation quality control

Procurement-Driven Application Scenarios for (Z)-Non-2-enyl acetate CAS 41453-57-0


Semiochemical Research: Tephritid Fruit Fly Attractant Development

For laboratories developing female tephritid attractants based on the cucumber volatile blend, (Z)-non-2-enyl acetate must be procured with verified Z stereochemistry. Siderhurst and Jang (2010) established that Z-configured C9 compounds are components of the attractive cucumber volatile blend for female melon fly (Bactrocera cucurbitae) [1]. Use of the E isomer or mixed-isomer stock would confound behavioral bioassay results and hinder identification of the active stereoisomer.

Stereospecific Synthesis: Chiral Building Block and Asymmetric Synthesis

Iridium-catalyzed allylic amination of methyl (Z)-2-nonenyl carbonate proceeds with 98:2 Z/E selectivity, demonstrating that the Z-configured acetate serves as a stereodefined building block for synthesizing allylic amines [1]. This reaction outcome is only achievable with authentic (Z)-non-2-enyl acetate as the starting material; use of E or mixed-isomer substrates would produce different diastereomeric ratios, compromising synthetic utility.

Flavor and Fragrance QC: Isomer-Specific Odor Profiling

The olfactory character of 2-nonenyl acetate is stereochemistry-dependent. The Good Scents Company notes that (Z)-2-nonen-1-yl acetate is limited to research use and not intended for fragrance applications [1], while the (E) isomer is described as possessing a "fruity waxy citrus sweet" odor and is actively used in flavor and fragrance formulations . Procurement of the correct isomer is essential for reproducing published odor evaluations or conducting structure–odor relationship studies.

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